molecular formula C9H9BrO B2521984 1H-Inden-1-ol, 4-bromo-2,3-dihydro-, (1R)- CAS No. 83808-07-5

1H-Inden-1-ol, 4-bromo-2,3-dihydro-, (1R)-

Cat. No.: B2521984
CAS No.: 83808-07-5
M. Wt: 213.074
InChI Key: RNXQQZNOSYBFTN-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Inden-1-ol, 4-bromo-2,3-dihydro-, (1R)- is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.074. The purity is usually 95%.
BenchChem offers high-quality 1H-Inden-1-ol, 4-bromo-2,3-dihydro-, (1R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Inden-1-ol, 4-bromo-2,3-dihydro-, (1R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Absolute Configuration and Synthesis
The synthesis and absolute configuration of cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols, which serve as intermediates in creating biologically active compounds, were explored. These compounds were synthesized, and their configurations were determined through enzymatic kinetic resolution and X-ray diffraction analysis. Biocatalytic esterification with lipases showed effective resolution of racemates, demonstrating the compounds' significance in synthetic chemistry and biocatalysis (Prysiazhnuk, Rusanov, & Kolodiazhnyi, 2021).

Crystal Packing and Halogen Bonding
The crystal structure of 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl) prop-2-en-1-one was analyzed to understand its intermolecular interactions. This research contributes to the knowledge of molecular packing and the significance of halogen bonding in crystal engineering, highlighting the potential use of such compounds in designing materials with specific properties (Kumar et al., 2018).

Catalytic Applications
Research into the catalytic activities of indenone and indene derivatives has shown their potential in carbon–carbon bond formation. For instance, the decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium(I)-catalyzed carbon–carbon bond cleavage was studied, showcasing the utility of these compounds in complex synthetic pathways (Hu et al., 2022).

Biocatalysis and Kinetic Resolution

Enzymatic Kinetic Resolution
The kinetic resolution of secondary alcohols, including chiral indanol derivatives, was enhanced using a novel nanohybrid biocatalyst. This approach underlines the importance of 1H-inden-1-ol derivatives as intermediates in the synthesis of enantiomerically pure compounds, crucial for pharmaceutical applications (Galvão et al., 2018).

Material Science Applications

Proton Conduction
Two three-dimensional supramolecular complexes based on a multifunctional organic ligand exhibited significant proton conduction properties. These findings illustrate the potential of indene-derived compounds in the development of materials for energy conversion and storage applications (Chen et al., 2018).

Properties

IUPAC Name

(1R)-4-bromo-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXQQZNOSYBFTN-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1O)C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.